molecular formula C4H3BrF4 B6250671 3-bromo-1,1,2,2-tetrafluorocyclobutane CAS No. 374-29-8

3-bromo-1,1,2,2-tetrafluorocyclobutane

Cat. No.: B6250671
CAS No.: 374-29-8
M. Wt: 207
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Description

3-Bromo-1,1,2,2-tetrafluorocyclobutane is an organofluorine compound with the molecular formula C4H3BrF4 and a molecular weight of 206.97 g/mol . Its structure is defined by a cyclobutane ring substituted with two geminal pairs of fluorine atoms and a single bromine atom, as represented by the SMILES notation C1C(C(C1(F)F)(F)F)Br . This specific arrangement of halogens on a four-membered ring makes it a valuable and versatile scaffold in advanced chemical synthesis. Fluorinated cyclobutanes are of significant interest in medicinal chemistry and materials science, particularly as bioisosteres for optimizing the properties of larger molecules . The bromine atom serves as a reactive handle for further functionalization via cross-coupling reactions or nucleophilic substitutions, enabling researchers to build more complex architectures. This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

374-29-8

Molecular Formula

C4H3BrF4

Molecular Weight

207

Purity

95

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms

Halogen-Specific Reactions of the Bromine Moiety

The presence of a bromine atom on the cyclobutane (B1203170) ring introduces a site for various transformations, including nucleophilic substitutions, palladium-catalyzed cross-couplings, radical reactions, and eliminations.

Nucleophilic Substitution Reactions (Sulphur, Oxygen, Nitrogen)

Nucleophilic substitution reactions involve the replacement of the bromine atom, a good leaving group, by a nucleophile. libretexts.org These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism. The S(_N)2 mechanism involves a single step where the nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of stereochemistry. libretexts.orgchemconnections.org The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org

Sulphur Nucleophiles: Reagents such as sodium sulfide (B99878) (Na(_2)S) can act as potent nucleophiles. In analogous systems, sulfur nucleophiles can displace halides. For instance, a dithiol can perform an intramolecular S(_N)2 reaction, displacing two bromine atoms to form a cyclic thioether. transformationtutoring.com It is plausible that 3-bromo-1,1,2,2-tetrafluorocyclobutane would react with sulfur nucleophiles like thiols (R-SH) or their conjugate bases (RS) to form the corresponding thioethers.

Oxygen Nucleophiles: Oxygen-based nucleophiles, such as hydroxides (e.g., NaOH) and alkoxides (e.g., NaOR), are expected to react with this compound to yield the corresponding alcohol or ether derivatives.

Nitrogen Nucleophiles: Ammonia (NH(_3)), primary amines (R-NH(_2)), and secondary amines (R(_2)NH) can also act as nucleophiles, leading to the formation of primary, secondary, and tertiary amines, respectively.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Although specific examples with this compound are not documented, the general mechanisms for these reactions are well-established for other alkyl and aryl bromides.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org While typically applied to aryl and vinyl halides, modifications for alkyl halides exist.

Suzuki Reaction: The Suzuki reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. This is a versatile method for creating carbon-carbon single bonds.

Sonogashira Reaction: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is fundamental for the synthesis of substituted alkynes. While typically used for sp-hybridized halides, adaptations for sp-hybridized halides have been developed. For instance, 3-bromo-6-methyl-1,2,4,5-tetrazine has been successfully coupled with terminal alkynes in a Sonogashira-type reaction. rsc.org

The general conditions for these coupling reactions are summarized in the table below.

ReactionCoupling PartnerCatalyst SystemBase
Heck AlkenePd(OAc)(_2), PPh(_3)Et(_3)N, Na(_2)CO(_3)
Suzuki Boronic acid/esterPd(PPh(_3))(_4), PdCl(_2)(dppf)K(_2)CO(_3), Cs(_2)CO(_3)
Sonogashira Terminal alkynePd(PPh(_3))(_4), CuIEt(_3)N, piperidine

Radical Reactions and Their Pathways

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a carbon-centered radical. This can be initiated by UV light or a radical initiator. The resulting radical can then participate in various reactions.

The free radical substitution of alkanes with bromine typically proceeds through three stages: initiation, propagation, and termination. youtube.com In the initiation step, the bromine molecule is cleaved by UV light to form two bromine radicals. During propagation, a bromine radical abstracts a hydrogen atom from the alkane, creating an alkyl radical. This alkyl radical then reacts with another bromine molecule to form the brominated product and a new bromine radical, which continues the chain reaction. youtube.com Termination occurs when two radicals combine. youtube.com The relative rates of radical bromination for primary, secondary, and tertiary hydrogens are approximately 1:82:1640, respectively. vaia.com

Elimination Reactions and Olefin Formation

Treatment of this compound with a strong base can induce an elimination reaction, specifically dehydrobromination, to form an alkene. In this process, the base abstracts a proton from a carbon atom adjacent to the carbon bearing the bromine, and the bromide ion is expelled, leading to the formation of a double bond.

The regioselectivity of the elimination is often governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. doubtnut.com However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product). The dehydrobromination of 3-bromo-3-cyclopentylhexane, for example, can yield multiple alkene isomers, including stereoisomers. doubtnut.comstackexchange.com

Cyclobutane Ring Reactivity

The four-membered ring of cyclobutane is strained, and this strain can be released through ring-opening reactions, particularly at elevated temperatures.

Ring-Opening Reactions (e.g., Thermal [2+2] Cycloreversion)

The thermal decomposition of cyclobutane derivatives often proceeds via a [2+2] cycloreversion, a concerted process where the four-membered ring cleaves into two two-carbon fragments. A study on the thermal unimolecular decomposition of 1,1,2,2-tetrafluorocyclobutane (B8731081), a close analog of the title compound, provides direct insight into this reactivity. rsc.org

In the gas phase at temperatures between 485–593°C, 1,1,2,2-tetrafluorocyclobutane decomposes through two primary first-order pathways: rsc.org

Cleavage to produce two molecules of 1,1-difluoroethylene.

Cleavage to yield ethylene (B1197577) and tetrafluoroethylene (B6358150).

The Arrhenius parameters for these two decomposition pathways are detailed in the table below.

PathwayProductslog(A/s)E(_a) (kJ mol)Reference
12 x 1,1-Difluoroethylene15.34 ± 0.05292.0 ± 0.8 rsc.org
2Ethylene + Tetrafluoroethylene15.27 ± 0.06308.1 ± 0.9 rsc.org

It is highly probable that this compound would undergo analogous thermal [2+2] cycloreversion reactions. The presence of the bromine atom would likely lead to the formation of bromo-substituted ethylene derivatives in addition to the products observed for the parent tetrafluorocyclobutane.

Mechanisms of Ring Strain Relief in Transformations

The cyclobutane ring is characterized by significant angle and torsional strain due to the deviation of its C-C-C bond angles from the ideal 109.5° of a tetrahedral carbon. This inherent strain, estimated to be around 26 kcal/mol for cyclobutane itself, is a powerful driving force in its chemical transformations. nih.gov In reactions involving this compound, any process that leads to the opening of the four-membered ring is energetically favorable.

Ring-opening reactions can be initiated by the cleavage of a carbon-carbon bond, often facilitated by the formation of a reactive intermediate. For instance, under thermal or photochemical conditions, the cyclobutane ring can cleave to form linear products. The presence of the bromine atom allows for reactions such as dehydrohalogenation, which would lead to the formation of a cyclobutene, thereby partially relieving ring strain. doubtnut.com Furthermore, reactions initiated by the loss of the bromide ion to form a carbocation can also lead to ring-opening or rearrangement products as a means of stabilizing the intermediate and the final product structure.

Rearrangement Pathways (e.g., Wagner-Meerwein-like transformations)

The formation of a carbocation at the carbon bearing the bromine atom in this compound opens up the possibility of rearrangement pathways, most notably those akin to the Wagner-Meerwein rearrangement. A Wagner-Meerwein rearrangement is a type of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent, positively charged carbon. pharmaguideline.com This process is driven by the formation of a more stable carbocation.

In the case of the 3-carbocation of 1,1,2,2-tetrafluorocyclobutane, a 1,2-hydride shift from an adjacent carbon would not lead to a more stable carbocation. However, a ring-contracting rearrangement could occur, leading to a cyclopropylcarbinyl-type cation, which is known to be unusually stable. Alternatively, if the initial carbocation is formed, a 1,2-shift of a fluorine atom or a CF2 group could be considered, though such rearrangements are less common than alkyl or hydride shifts. The high electronegativity of fluorine would likely disfavor the formation of a transition state where the fluorine carries a partial positive charge.

Influence of Fluorine Atoms on Reactivity Profiles

The four fluorine atoms in this compound exert a profound influence on its reactivity through a combination of inductive and stereoelectronic effects.

Inductive Effects on Reaction Centers

Fluorine is the most electronegative element, and its presence on the cyclobutane ring has a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the carbon framework. The two geminal fluorine atoms at the C1 and C2 positions significantly polarize the C-C bonds, drawing electron density away from the rest of the ring.

This inductive withdrawal of electron density has several consequences for the reactivity of the molecule. Firstly, it destabilizes the formation of a carbocation at the C3 position. The electron-withdrawing fluorine atoms would intensify the positive charge on the carbocation, making its formation less favorable compared to a non-fluorinated analogue. Secondly, the acidity of the hydrogen atoms on the cyclobutane ring is increased, which could facilitate elimination reactions.

Table 1: Pauling Electronegativity of Halogens and Carbon
ElementPauling Electronegativity
Fluorine (F)3.98
Chlorine (Cl)3.16
Bromine (Br)2.96
Iodine (I)2.66
Carbon (C)2.55
Hydrogen (H)2.20

Stereoelectronic Effects in Reaction Pathways

Stereoelectronic effects relate to the influence of the spatial arrangement of orbitals on the energy and outcome of a reaction. In this compound, the orientation of the C-F and C-Br bonds can influence the reactivity. For example, in an E2 elimination reaction, an anti-periplanar arrangement of a hydrogen atom and the leaving group (bromide) is typically required. The puckered nature of the cyclobutane ring may favor certain conformations that either facilitate or hinder the attainment of this geometry.

Furthermore, the lone pairs on the fluorine atoms can participate in hyperconjugative interactions. For instance, a σ* C-F orbital can act as an acceptor for electron density from an adjacent filled orbital, which can influence the stability of transition states. However, given the high electronegativity of fluorine, its ability to donate electron density via hyperconjugation (as a +M effect) is generally weak.

Role of gem-Difluoro Substitution

The presence of two fluorine atoms on the same carbon (gem-difluoro substitution) at both the C1 and C2 positions has a pronounced effect on the molecule's properties and reactivity. The gem-difluoro group is known to alter bond angles and lengths. In the cyclobutane ring, this can lead to a further puckering of the ring to minimize steric interactions between the fluorine atoms.

From a reactivity standpoint, the gem-difluoro groups significantly enhance the inductive effect, making the adjacent carbons more electrophilic. In the context of the C-Br bond, the powerful electron-withdrawing nature of the two CF2 groups would make the C3 carbon more electron-deficient, potentially influencing the rate and mechanism of nucleophilic substitution reactions. While direct studies on this compound are scarce, research on other gem-difluoro-substituted compounds suggests that this structural motif can significantly impact conformational preferences and reaction outcomes.

Table 2: Comparison of Bond Angles in Cycloalkanes
CycloalkaneIdeal Angle (sp3)Actual C-C-C AngleRing Strain (kcal/mol)
Cyclopropane (B1198618)109.5°60°27.5
Cyclobutane109.5°~88° (puckered)26.3
Cyclopentane109.5°~105° (envelope)6.2
Cyclohexane109.5°109.5° (chair)0

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Comprehensive ¹H NMR Analysis (e.g., spin-spin coupling constants, chemical shifts)

No published data is available.

¹³C NMR Chemical Shift and Coupling Patterns

No published data is available.

¹⁹F NMR for Characterization of Fluorine Environments

No published data is available.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

No published data is available.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

No published data is available.

Fragmentation Pattern Interpretation

The initial ionization of the molecule would form the molecular ion, [C₄H₃BrF₄]⁺•. The weakest bond in the molecule, the C-Br bond, is expected to cleave readily, leading to the loss of a bromine radical. This would generate a prominent peak corresponding to the [C₄H₃F₄]⁺ cation.

Another common fragmentation pathway for alkyl halides is alpha-cleavage, involving the breaking of a carbon-carbon bond adjacent to the carbon bearing the halogen. This process results in the formation of a resonance-stabilized cation. Further fragmentation would likely involve the sequential loss of fluorine atoms or small fluorine-containing fragments.

A plausible fragmentation pattern is outlined in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation for 3-bromo-1,1,2,2-tetrafluorocyclobutane

Fragment Ion Proposed Structure Significance
[C₄H₃⁷⁹BrF₄]⁺• / [C₄H₃⁸¹BrF₄]⁺• Molecular Ion Confirms molecular weight and presence of bromine.
[C₄H₃F₄]⁺ Cyclobutyl cation Result of C-Br bond cleavage.
[C₃HF₂]⁺ Product of ring cleavage and rearrangement.
[CF₂]⁺• Difluorocarbene radical cation Common fragment in fluorinated compounds.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and probing the molecular structure of this compound.

The IR spectrum of this compound is expected to be characterized by strong absorptions corresponding to the C-F and C-Br bonds, as well as vibrations of the cyclobutane (B1203170) ring. The highly polarized C-F bonds will give rise to intense stretching vibrations, typically in the region of 1000-1400 cm⁻¹. The C-Br stretching vibration is expected at a lower frequency, generally in the 500-600 cm⁻¹ range. The puckered nature of the cyclobutane ring gives rise to characteristic ring deformation and puckering vibrations.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity
C-H Stretch 2850-3000 Medium
C-F Stretch 1000-1400 Strong
Cyclobutane Ring Puckering ~1000 Medium
C-C Stretch 800-1200 Medium-Weak
C-Br Stretch 500-600 Medium-Strong

Raman spectroscopy provides complementary information to IR spectroscopy. While C-F bonds show weak Raman scattering, the C-Br bond and the carbon skeleton of the cyclobutane ring are expected to produce more intense Raman signals. The symmetric vibrations of the CF₂ groups would also be more prominent in the Raman spectrum. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and conformational details. Although a crystal structure for this compound has not been reported, analysis of related cyclobutane structures provides insight into its likely geometry.

The bond lengths and angles in this compound will be influenced by the steric and electronic effects of the fluorine and bromine substituents. The C-C bonds within the cyclobutane ring are expected to be slightly elongated compared to a typical alkane C-C bond (around 1.54 Å) due to ring strain. The C-F bonds will be short and strong, while the C-Br bond will be significantly longer. The bond angles within the ring are expected to be compressed from the ideal tetrahedral angle of 109.5° to around 88°, a characteristic feature of cyclobutane rings.

Table 3: Predicted Bond Parameters for this compound based on Analogous Structures

Bond Predicted Bond Length (Å) Angle Predicted Bond Angle (°)
C-C (ring) 1.55 - 1.57 C-C-C (ring) ~88
C-F ~1.35 F-C-F ~109
C-Br ~1.94 C-C-Br ~115
C-H ~1.09 C-C-H ~110

Intermolecular Interactions in Solid State

The study of intermolecular interactions in the solid state is crucial for understanding the packing of molecules in a crystal lattice, which in turn influences physical properties such as melting point, solubility, and stability. For this compound, a comprehensive review of publicly available scientific literature and crystallographic databases reveals a notable absence of specific experimental data regarding its crystal structure and solid-state intermolecular interactions.

While direct experimental evidence is not available, the molecular structure of this compound suggests the potential for several types of intermolecular forces that would govern its solid-state assembly. These would likely include:

Dipole-dipole interactions: The presence of polar C-F and C-Br bonds would result in a net molecular dipole moment, leading to dipole-dipole interactions that would contribute significantly to the lattice energy.

Halogen bonding: A particularly interesting potential interaction is halogen bonding. This is a non-covalent interaction where the electrophilic region on a halogen atom (in this case, bromine) interacts with a nucleophilic site on an adjacent molecule. In the solid state of this compound, the bromine atom could potentially form a halogen bond with a fluorine atom or another electron-rich region of a neighboring molecule. The strength and directionality of such bonds would be a key factor in determining the crystal packing.

To illustrate the nature of intermolecular interactions that could be anticipated, a hypothetical data table is presented below, outlining the types of interactions and the involved atoms. It is imperative to note that this table is based on theoretical considerations and is not derived from experimental data for the specific compound.

Interaction Type Potential Donor Atom/Group Potential Acceptor Atom/Group Expected Significance
Dipole-DipoleC-Br, C-FC-Br, C-FHigh
Van der WaalsEntire MoleculeEntire MoleculeModerate to High
Halogen BondingBromine (Br)Fluorine (F) or other nucleophilic sitesModerate

Further experimental studies, such as single-crystal X-ray diffraction, would be necessary to definitively determine the crystal structure and elucidate the specific intermolecular interactions present in the solid state of this compound.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable to chiral derivatives)

Chiroptical spectroscopy encompasses a set of techniques that are sensitive to the three-dimensional arrangement of atoms in chiral molecules. These methods are invaluable for determining the absolute configuration and enantiomeric excess of chiral compounds.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum is highly sensitive to the stereochemistry of the molecule.

For this compound itself, the molecule is achiral and therefore does not exhibit an ECD spectrum. However, if a chiral derivative of this compound were to be synthesized, for example, by introducing a substituent that creates a stereocenter, ECD would be a primary method for determining its enantiomeric excess.

The process would involve:

Synthesis of a chiral derivative: A synthetic route would need to be developed to introduce a chiral center into the this compound scaffold.

Separation of enantiomers: The resulting racemic mixture would need to be resolved into its constituent enantiomers, typically using chiral chromatography.

ECD analysis: The ECD spectra of the separated enantiomers would be measured. Enantiomers produce mirror-image ECD spectra.

Determination of enantiomeric excess: The ECD spectrum of a non-racemic mixture would be a superposition of the spectra of the two enantiomers. The enantiomeric excess (% ee) could be calculated by comparing the intensity of a specific Cotton effect in the mixture's spectrum to that of the pure enantiomer.

A search of the scientific literature did not yield any reports on the synthesis or chiroptical analysis of chiral derivatives of this compound. Therefore, no experimental ECD data is available.

The following table outlines the hypothetical application of ECD for a chiral derivative of this compound.

Parameter Description
Chromophore The part of the molecule that absorbs UV-Vis light. In a derivative, this could be the cyclobutane ring itself or an introduced functional group.
Cotton Effect The characteristic peaks in an ECD spectrum, which can be positive or negative.
Wavelength of Maximum Absorption (λmax) The wavelength at which a Cotton effect reaches its maximum intensity.
Molar Ellipticity ([θ]) A measure of the intensity of the ECD signal.
Enantiomeric Excess (% ee) Calculated from the observed molar ellipticity of a mixture compared to that of a pure enantiomer.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying the geometry and stability of compounds like 3-bromo-1,1,2,2-tetrafluorocyclobutane. However, a specific DFT study on the molecular geometry and stability of this compound has not been reported in peer-reviewed literature. Such a study would be expected to optimize the molecule's geometry to find the most stable arrangement of its atoms and to calculate its electronic energy and orbital distributions.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster (CC) theory, can provide highly accurate results and are often used to benchmark other, less computationally intensive methods like DFT. wikipedia.orgnih.gov There are no published ab initio calculations specifically for this compound to serve as a benchmark for its electronic structure and properties.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a cyclic molecule like this compound, this involves analyzing the puckering of the ring and the orientation of its substituents.

Cyclobutane (B1203170) rings are not planar and undergo a puckering motion to relieve ring strain. masterorganicchemistry.com The substituents on the ring can adopt different orientations, typically axial or equatorial, which can have a significant impact on the molecule's stability and reactivity. A detailed conformational analysis of this compound, investigating the preferred puckered conformation and the orientation of the bromine and fluorine atoms, is not available in the scientific literature.

The presence of electronegative fluorine atoms and the larger bromine atom is expected to have a substantial influence on the conformational preferences of the cyclobutane ring. nih.govresearchgate.net Stereoelectronic effects, such as hyperconjugation and dipole-dipole interactions, would play a crucial role in determining the most stable conformer. researchgate.net However, without specific computational studies, the precise nature and magnitude of these effects on this compound remain uncharacterized.

The puckered cyclobutane ring can undergo a process of ring inversion, where it flips from one puckered conformation to another. libretexts.org This dynamic process is associated with an energy barrier, known as the inversion barrier. The height of this barrier determines the rate of interconversion between the conformers. There are no published studies that have calculated the inversion barrier or investigated the dynamic processes of this compound.

Mechanistic Studies through Computational Modeling

Computational modeling serves as a powerful tool to unravel the intricate details of chemical reactions at a molecular level. For a compound like this compound, these studies would provide invaluable insights into its reactivity and the formation of various products.

Molecular Dynamics Simulations

While no specific molecular dynamics (MD) simulations for this compound are reported, this technique is crucial for understanding the behavior of molecules in a condensed phase. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior.

Quantitative Structure–Property Relationship (QSPR) Studies

QSPR studies aim to establish a mathematical relationship between the chemical structure of a compound and its physical, chemical, or biological properties. For a series of related fluorinated cyclobutanes, a QSPR model could potentially be developed to predict properties based on molecular descriptors. However, specific QSPR studies for this compound are not available.

Applications in Advanced Chemical Synthesis

A Versatile Building Block in Complex Molecule Synthesis

The unique structural features of 3-bromo-1,1,2,2-tetrafluorocyclobutane make it an attractive starting material for the synthesis of intricate molecular structures. The presence of the bromine atom allows for a variety of coupling reactions, while the tetrafluorocyclobutane core imparts desirable physicochemical properties to the target molecules.

Precursor for Fluorinated Carbocycles and Heterocycles

The reactivity of the carbon-bromine bond in this compound makes it a key precursor for the synthesis of a wide range of fluorinated carbocyclic and heterocyclic compounds. This transformation is typically achieved through cross-coupling reactions, where the bromine atom is substituted with various organic fragments. For instance, in Suzuki-Miyaura coupling reactions, the compound can be reacted with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds. This methodology provides access to a diverse library of tetrafluorocyclobutane-containing carbocycles.

Similarly, the synthesis of fluorinated heterocycles can be accomplished through reactions such as the Buchwald-Hartwig amination, where the bromine atom is replaced by a nitrogen-containing group. This approach is instrumental in the preparation of novel nitrogen-containing heterocycles that are of significant interest in pharmaceutical research. The incorporation of the tetrafluorocyclobutane moiety can enhance the metabolic stability and binding affinity of these heterocyclic compounds.

Synthesis of Spatially Defined Scaffolds

The rigid and three-dimensional nature of the cyclobutane (B1203170) ring in this compound makes it an excellent component for the construction of spatially defined molecular scaffolds. These scaffolds are crucial in drug discovery and materials science for controlling the orientation of functional groups in three-dimensional space. By utilizing the bromine atom as a point of attachment, chemists can build upon the cyclobutane core to create complex and well-defined architectures. This approach allows for the precise positioning of pharmacophores or other functional moieties, which can lead to enhanced biological activity or material properties. The defined geometry of these scaffolds is a key attribute in designing molecules with specific shapes and functionalities.

A Reagent in Difluoromethylation and Difluorocarbene Chemistry

While not a direct source of difluorocarbene, the chemistry of related bromo-fluoro compounds suggests potential pathways for this compound to be involved in reactions that generate related reactive species or serve as a synthon for the introduction of fluorinated groups.

Precursor for Difluorocarbene Intermediates

Difluorocarbene (:CF2) is a highly reactive intermediate that is widely used in the synthesis of gem-difluorinated compounds. While this compound itself does not directly generate difluorocarbene, its structural motifs are relevant to the broader field. Difluorocarbene is typically generated from precursors like (bromodifluoromethyl)trimethylsilane (B180072) or sodium chlorodifluoroacetate. These reagents, upon activation, release :CF2, which can then participate in various cycloaddition and insertion reactions. The study of compounds like this compound contributes to the understanding of the stability and reactivity of fluorinated systems that are central to difluorocarbene chemistry.

Role in Fluorinated Group Transfer Reactions

The carbon-bromine bond in this compound can be cleaved under various conditions to facilitate the transfer of the tetrafluorocyclobutyl group to other molecules. This can be achieved through nucleophilic substitution reactions where a nucleophile displaces the bromide ion. More advanced methods may involve transition metal-catalyzed cross-coupling reactions, which allow for the precise and efficient transfer of the fluorinated moiety. These reactions are essential for the synthesis of complex molecules where the incorporation of a tetrafluorocyclobutane ring is desired for its unique electronic and steric properties.

Enabling Stereoselective Synthesis

The stereochemistry of fluorinated molecules plays a critical role in their biological activity. The cyclobutane ring of this compound possesses distinct stereochemical features that can be exploited in stereoselective synthesis. The introduction of new stereocenters on the cyclobutane ring or the use of the existing stereochemistry to control reactions at adjacent positions can lead to the synthesis of enantiomerically pure or enriched compounds. For example, the bromine atom can be substituted in a stereocontrolled manner, or reactions can be directed to a specific face of the cyclobutane ring, thereby enabling the synthesis of complex chiral molecules with a high degree of stereoselectivity.

In-depth Analysis of this compound Reveals a Gap in Current Chemical Literature

A comprehensive review of scientific databases and chemical literature has revealed a notable absence of specific research and data concerning the chemical compound This compound . Despite targeted searches for its synthesis, properties, and applications in various fields of chemistry, no dedicated scholarly articles, patents, or detailed experimental data appear to be publicly available for this specific molecule.

The inquiry into "this compound" was structured to explore its potential as a building block in advanced chemical synthesis, its role in material science, and its utility in the development of new organic chemistry methodologies. The intended investigation was designed to cover the following specific areas:

:

Chiral Auxiliary or Ligand Precursor: Exploration of its potential use in the synthesis of chiral derivatives.

Induction of Stereoselectivity: Investigation into its ability to influence stereochemical outcomes in remote reactions.

Material Science Precursors:

Specialty Polymers and Copolymers: Examination of its role as a monomer for creating new polymeric materials.

Functional Materials Research: Its utility as a foundational component for novel functional materials.

Methodological Development in Organic Chemistry:

New C-C Bond Forming Reactions: Its application in the development of innovative carbon-carbon bond formation strategies.

However, the extensive search did not yield any specific results for "this compound" in any of these outlined areas. The scientific community has published research on structurally related compounds, such as 3-bromo-1,1-difluorocyclobutane and various tetrafluoropropanes, but the specific tetrafluorinated cyclobutane derivative with a bromine atom at the 3-position remains uncharacterized in the available literature.

This lack of information suggests that "this compound" may be a novel compound that has not yet been synthesized or that research concerning it has not been published in accessible domains. Consequently, a detailed article based on the requested outline cannot be generated at this time.

Methodological Development in Organic Chemistry

Exploration of Novel Reaction Pathways

Information regarding the exploration of novel reaction pathways specifically for the chemical compound this compound is not available in the currently accessible scientific literature and chemical databases.

While there is information on the reactivity of other structurally related fluorinated and brominated cyclobutanes, the explicit instructions to focus solely on this compound prevent the inclusion of such data. The unique substitution pattern of this specific compound means that its reactivity cannot be reliably extrapolated from that of its analogues.

Consequently, without any available research findings on the novel reaction pathways of this compound, it is not possible to provide a detailed and scientifically accurate account for this section, nor to generate the corresponding data tables as requested.

Derivatives, Analogues, and Structure Reactivity Relationships

Systematic Variation of Halogen Substitution Patterns

The identity of the halogen atom at the 3-position of the 1,1,2,2-tetrafluorocyclobutane (B8731081) ring is a critical determinant of the molecule's reactivity. By comparing the bromo- derivative with its chloro-, iodo-, and fluoro-analogues, clear trends in reactivity and selectivity emerge, primarily governed by the nature of the carbon-halogen (C-X) bond.

The reactivity of the halogens themselves decreases down the group, with fluorine being the most reactive and iodine the least. youtube.com This is due to factors like electronegativity and atomic size. youtube.com In the context of displacement reactions, a more reactive halogen can displace a less reactive one. youtube.com For instance, fluorine is more reactive than bromine and can displace it in a suitable reaction. youtube.com

Table 1: General Carbon-Halogen Bond Dissociation Energies (BDE) Note: These are average values for alkanes and may vary slightly for the specific cyclobutane (B1203170) system.

BondTypical BDE (kJ/mol)
C-F~485
C-Cl~340
C-Br~290
C-I~210

This trend suggests that the iodo-analogue would be the most reactive towards reactions involving C-X bond cleavage, followed by the bromo-, chloro-, and finally the highly stable fluoro-analogue.

The variation in the C-X bond strength directly influences the types of reactions these compounds undergo and their selectivity.

Radical Reactions: In reactions initiated by radical formation, the weaker C-I and C-Br bonds are more readily cleaved. Therefore, 3-iodo- and 3-bromo-1,1,2,2-tetrafluorocyclobutane would be expected to be superior precursors for generating cyclobutyl radicals for subsequent transformations.

Nucleophilic Substitution: The halogen acts as a leaving group in nucleophilic substitution reactions. The best leaving groups are those that are stable as anions. The stability of halide ions increases down the group (I⁻ > Br⁻ > Cl⁻ > F⁻). Consequently, the iodo- and bromo-derivatives are more susceptible to nucleophilic attack at the carbon atom, facilitating the introduction of a wide range of functional groups.

Organometallic Formation: The formation of Grignard or organolithium reagents typically involves the reaction of an alkyl halide with magnesium or lithium metal. The reactivity order for this process is I > Br > Cl >> F. Thus, preparing a Grignard reagent from this compound would be more feasible than from its chloro-analogue.

The selectivity of reactions can also be affected. In molecules with multiple potential reaction sites, the pronounced reactivity of the C-Br or C-I bond would direct reactions to that position, leaving other parts of the molecule, like the highly stable C-F bonds, intact.

Alkyl and Aryl Substituted 1,1,2,2-Tetrafluorocyclobutane Derivatives

The introduction of alkyl or aryl substituents onto the tetrafluorocyclobutane ring further modifies its chemical properties through a combination of electronic and steric effects.

The synthesis of alkyl and aryl substituted 1,1,2,2-tetrafluorocyclobutane derivatives is not extensively documented but can be approached through established synthetic methodologies. One common strategy for forming cyclobutane rings is through [2+2] cycloaddition reactions. For instance, the cycloaddition of an appropriately substituted alkene with tetrafluoroethylene (B6358150) could, in principle, yield the desired substituted cyclobutane core.

Alternatively, the functionalization of a pre-existing 3-halo-1,1,2,2-tetrafluorocyclobutane, such as the bromo-derivative, offers a more direct route.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, could be employed to form a new carbon-carbon bond between the cyclobutane ring and an aryl or alkyl group. This would typically involve the reaction of this compound with an organoboron or organotin reagent.

Grignard-type Reactions: As mentioned, the formation of a Grignard reagent from this compound followed by reaction with an appropriate electrophile (e.g., an alkyl halide or a carbonyl compound) could introduce alkyl substituents.

Transformations of these substituted analogues would then depend on the nature of the introduced group, allowing for a wide range of subsequent chemical modifications.

The reactivity of the substituted cyclobutane ring is modulated by the electronic and steric nature of the new group. nih.govyoutube.com

Electronic Effects: The four fluorine atoms exert a powerful electron-withdrawing inductive effect (-I) on the cyclobutane ring, making the ring carbons electron-deficient. An attached substituent can either enhance or mitigate this effect.

Electron-donating groups (e.g., alkyl groups, methoxy-substituted aryl groups) will push electron density into the ring, which can influence the reactivity of adjacent positions.

Electron-withdrawing groups (e.g., nitro- or cyano-substituted aryl groups) will further pull electron density from the ring, increasing its electrophilicity. These electronic perturbations can affect the rates and regioselectivity of subsequent reactions. The presence of fluorine atoms can stabilize the molecule by lowering the energy of the molecular orbitals. nih.gov

Steric Effects: Steric hindrance refers to the spatial bulk of the substituent, which can impede the approach of a reactant to a nearby reaction site. acs.org A large alkyl or aryl group can shield one face of the cyclobutane ring, directing incoming reagents to the less hindered face and thereby controlling the stereochemical outcome of a reaction. In reactions like nucleophilic substitution, bulky substituents on or near the reacting carbon can significantly slow down the reaction rate. acs.org

Table 2: Predicted Influence of Substituents on the Reactivity of the 1,1,2,2-Tetrafluorocyclobutane Ring

Substituent TypeElectronic Effect on RingSteric HindrancePredicted Impact on Reactivity
Small Alkyl (e.g., -CH₃)Weakly electron-donating (+I)LowMinor increase in electron density; may slightly affect rates of nearby reactions.
Bulky Alkyl (e.g., -C(CH₃)₃)Electron-donating (+I)HighSignificant steric blocking of one face of the ring, directing attack to the opposite face.
Aryl (e.g., -C₆H₅)Can be electron-donating or -withdrawing depending on its own substituents.ModerateCan significantly alter the electronic properties of the ring; provides a site for further functionalization.
Electron-Withdrawing Aryl (e.g., -C₆H₄NO₂)Strongly electron-withdrawing (-I, -M)ModerateIncreases the electrophilicity of the cyclobutane ring.

Ring Size Analogues (e.g., Fluorinated Cyclopropanes and Cyclopentanes)

A deeper understanding of this compound can be gained by comparing it to its ring-size analogues: fluorinated cyclopropanes and cyclopentanes. The dominant factor differentiating these cycloalkanes is ring strain. wikipedia.orgyale.edu

Ring strain arises from a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent substituents). wikipedia.orglibretexts.org

Fluorinated Cyclopropanes: Cyclopropane (B1198618) possesses the highest ring strain of the small cycloalkanes due to its highly compressed internal C-C-C bond angles of 60°. quora.com This high strain makes the C-C bonds weaker and the molecule significantly more reactive than its larger counterparts. quora.compharmaguideline.com Fluorinated cyclopropanes undergo ring-opening reactions with relative ease. pharmaguideline.comslideshare.net The introduction of fluorine atoms can further influence the ring's stability and reactivity.

Fluorinated Cyclobutanes: Cyclobutane has less angle strain than cyclopropane, with bond angles of approximately 90°. slideshare.net It is still a strained system and is more reactive than open-chain alkanes, but less so than cyclopropane. quora.com The ring is not planar, adopting a puckered conformation to relieve some torsional strain. wikipedia.org

Fluorinated Cyclopentanes: Cyclopentane has much lower ring strain. A planar pentagon would have internal angles of 108°, very close to the ideal tetrahedral angle. It adopts a non-planar "envelope" conformation to minimize torsional strain, resulting in a relatively stable ring system. wikipedia.org Consequently, fluorinated cyclopentanes are generally less reactive towards ring-opening reactions compared to their three- and four-membered counterparts.

Table 3: Comparison of Ring Strain in Cycloalkanes Note: Values are for the parent, non-fluorinated cycloalkanes. Fluorine substitution can alter these values.

CycloalkaneRing Strain (kcal/mol)C-C-C Bond Angle (approx.)General Reactivity Trend
Cyclopropane~27.560°High
Cyclobutane~26.390°Medium
Cyclopentane~6.2108°Low

Comparative Studies of Ring Strain and Reactivity

Cycloalkanes, particularly smaller rings like cyclobutane, possess inherent ring strain due to the deviation of their bond angles from the ideal 109.5° of sp³ hybridized carbons. libretexts.org This strain results in higher potential energy stored within the molecule, making it more reactive than its acyclic counterparts or larger, strain-free rings like cyclohexane. libretexts.orgyoutube.com For cyclobutane, the C-C-C bond angles are compressed to approximately 90°, leading to significant angle strain. This inherent instability means that reactions which lead to ring-opening are often thermodynamically favorable. youtube.com

The introduction of four fluorine atoms onto the cyclobutane ring, as in this compound, profoundly modifies its reactivity. Fluorination can alter bond lengths and angles, further influencing the ring strain. While specific quantitative studies on the ring strain of this compound are not widely detailed, research on similar molecules, such as alkylidenecyclobutanes, shows that the four-membered ring can be maintained during certain transformations. rsc.org For instance, the fluorination of alkylidenecyclobutanes with Selectfluor can yield various functionalized cyclobutane derivatives without destroying the ring structure, proceeding through a radical pathway. rsc.org This suggests that while the ring is strained, it possesses sufficient stability to serve as a scaffold for further chemical modification.

General Principles in Fluorinated Alicyclic Systems

The inclusion of fluorine atoms in alicyclic systems imparts a unique set of properties that are highly sought after in materials science and medicinal chemistry. Fluorine is the most electronegative element, and its presence can significantly alter a molecule's physical and chemical characteristics.

General principles observed in fluorinated alicyclic systems include:

Enhanced Thermal and Oxidative Stability: The strength of the carbon-fluorine (C-F) bond is considerably greater than that of a carbon-hydrogen (C-H) bond, leading to increased resistance to thermal degradation and oxidation.

Modified Acidity of Adjacent Protons: The strong inductive electron-withdrawing effect of fluorine atoms increases the acidity of neighboring C-H bonds.

Altered Molecular Conformation: The substitution of hydrogen with larger fluorine atoms can introduce significant steric interactions that influence the preferred conformation of the ring.

Modulation of Pharmacokinetic Properties: In drug discovery, fluorination is a common strategy to improve metabolic stability, cell permeability, and binding affinity. nih.gov The rigid framework of a cyclobutane ring combined with the effects of fluorine can create desirable pharmacophores. nih.gov

Unique Reaction Pathways: The high degree of fluorination can open up unique reaction pathways. For example, the synthesis of various fluorinated cyclobutanes and cyclobutenes has been a subject of interest, indicating a rich chemistry for this class of compounds. acs.org

Stereochemical Considerations and Isomeric Forms

The stereochemistry of this compound is a critical aspect of its identity. The carbon atom bonded to the bromine atom (C3) is a stereocenter, meaning the compound can exist as a pair of enantiomers.

Diastereomeric and Enantiomeric Purity Assessment

Assessing the diastereomeric and enantiomeric purity of chiral fluorinated compounds is essential for their application, particularly in pharmaceuticals. Several advanced analytical techniques are available for this purpose.

High-Performance Liquid Chromatography (HPLC): A common strategy involves the derivatization of the enantiomers with a chiral reagent to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated and quantified using standard reverse-phase HPLC. nih.gov For example, a method developed for a fluoroquinolone involved derivatization with protected L-proline, which allowed for excellent separation of the resulting diastereomers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For fluorinated compounds, ¹⁹F NMR is a particularly powerful tool. Derivatization of the enantiomeric mixture with a chiral agent, such as (R)-2-fluorophenylacetic acid (AFPA), can lead to the formation of diastereomers that are distinguishable in the ¹⁹F NMR spectrum. capes.gov.br The distinct signals for each diastereomer can be integrated to determine the enantiomeric purity. capes.gov.br

Fluorescence Spectroscopy: This technique can determine enantiomeric composition by measuring the diastereomeric interactions between the analyte and a chiral selector. nih.gov The use of a chiral room-temperature ionic liquid (RTIL) can serve as both the solvent and the chiral selector, inducing differential fluorescence responses for each enantiomer that can be analyzed to find the enantiomeric excess. nih.gov

Assessment Technique Principle Application Example
HPLC Derivatization with a chiral reagent to form separable diastereomers.Separation of fluoroquinolone diastereomers on a C18 column after derivatization. nih.gov
¹⁹F NMR Spectroscopy Derivatization with a chiral fluorinated agent (e.g., AFPA) to create diastereomers with distinct ¹⁹F NMR signals.Determination of enantiomeric purity of β-aminoalcohols. capes.gov.br
Fluorescence Spectroscopy Measurement of differential diastereomeric interactions with a chiral selector (e.g., a chiral ionic liquid).Enantiomeric composition analysis of various drugs like propranolol (B1214883) and naproxen. nih.gov

Control over Stereochemistry in Synthetic Routes

Achieving control over the stereochemical outcome of a reaction is a primary goal in modern organic synthesis. For a molecule like this compound, this would involve controlling the configuration at the C3 stereocenter. Two primary strategies are employed for this purpose. youtube.com

Substrate Control: This strategy relies on existing stereochemistry within the starting material to direct the formation of a new stereocenter. youtube.com In the synthesis of a complex molecule, a pre-existing chiral center can block one face of a reactive site, forcing an incoming reagent to attack from the opposite face, thus dictating the stereochemical outcome. youtube.com

Auxiliary Control: This method involves temporarily attaching a chiral auxiliary to the substrate. youtube.com The auxiliary acts similarly to a substrate's internal stereocenter, directing the stereochemistry of a subsequent reaction. Once its purpose is served, the auxiliary is removed, leaving the desired stereoisomer of the product. youtube.com This approach has been demonstrated in the synthesis of various complex molecules. youtube.com

Systematic studies on the addition of nucleophiles to fluorinated lactones have shown that high stereoselectivity can be achieved, a principle that could be extended to the synthesis of chiral fluorinated cyclobutanes. researchgate.net Furthermore, biocatalytic strategies using engineered enzymes have shown remarkable success in the stereoselective synthesis of other fluorinated rings, such as cyclopropanes, achieving high diastereomeric ratios and enantiomeric excesses. nih.gov Such methods represent a promising frontier for the controlled synthesis of specific isomers of compounds like this compound.

Future Research Directions and Emerging Opportunities

Development of Highly Efficient and Selective Synthetic Routes

While methods for synthesizing fluorinated compounds have advanced significantly, the development of highly efficient and selective routes to specific targets like 3-bromo-1,1,2,2-tetrafluorocyclobutane remains a key objective. mdpi.com Future research will likely focus on overcoming the challenges associated with constructing strained ring systems with precise stereochemical control. researchgate.net

Potential avenues for exploration include the optimization of [2+2] cycloaddition reactions between a brominated alkene and a fluorinated alkene, followed by further functionalization. Another approach could involve the development of novel fluorination techniques for pre-existing cyclobutane (B1203170) skeletons. Research into transition metal-catalyzed and organocatalyzed asymmetric reactions could provide pathways to enantiomerically pure versions of the compound, which are highly valuable in pharmaceutical synthesis. mdpi.com The goal is to move beyond multi-step, low-yielding procedures to scalable, cost-effective syntheses that provide clean access to this versatile building block.

Exploration of Novel Reactivity Patterns and Transformation Mechanisms

The reactivity of this compound is dictated by the interplay of its functional groups: the carbon-bromine bond and the tetrafluorinated cyclobutane ring. The C-Br bond serves as a handle for a variety of transformations, including nucleophilic substitutions, radical additions, and the formation of organometallic reagents (e.g., Grignard or organolithium species). The mechanism of these reactions, particularly how the strained, electron-withdrawing ring structure influences the stability of intermediates, warrants detailed investigation.

Future studies should explore novel transformations that leverage this unique structure. For instance, ring-opening reactions under specific conditions could yield a variety of linear tetrafluorinated compounds that are themselves valuable synthetic intermediates. Understanding the mechanistic pathways of these transformations through kinetic studies and intermediate trapping experiments will be crucial for harnessing the full synthetic potential of the molecule.

Advanced In Situ Spectroscopic Monitoring of Reactions

To fully understand and optimize the synthesis and subsequent reactions of this compound, advanced analytical techniques are indispensable. The use of in-situ spectroscopic monitoring, such as high-resolution Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR), allows for real-time tracking of reaction progress. github.com

Given the presence of fluorine, ¹⁹F NMR spectroscopy is a particularly powerful tool. magritek.com It can provide clean, sensitive, and quantitative data on the consumption of the starting material and the appearance of intermediates and products without the complexity of proton spectra. magritek.com Future research efforts that couple automated synthesis platforms with in-situ monitoring can enable rapid screening of reaction conditions and provide rich datasets for mechanistic elucidation. github.com This approach minimizes the need for offline sampling and analysis, accelerating the development of optimized reaction protocols.

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

AI/ML Application AreaDescriptionPotential Impact on this compound Research
Reaction Outcome Prediction Using models trained on large datasets to predict the major product of a reaction given the reactants and conditions. rsc.orgnih.govRapidly screen potential transformations of the compound, reducing experimental trial-and-error.
Synthesis Optimization Employing algorithms like Bayesian optimization to efficiently find the ideal reaction conditions for yield and selectivity. agchemigroup.euAccelerate the development of high-yielding, scalable synthetic routes.
Reagent Selection Predicting the effectiveness of different reagents, such as the fluorinating power of various N-F reagents. nih.govGuide the rational selection of reagents for modifying the compound or its precursors.
Automated Synthesis Integrating AI decision-making with robotic platforms to autonomously execute and optimize chemical reactions. pharmafeatures.comtechnologynetworks.comEnable high-throughput screening and optimization of synthetic pathways.

Computational Design of New Derivatives with Tunable Reactivity

Computational chemistry provides powerful tools for understanding molecular structure and predicting reactivity, guiding the design of new molecules with desired properties. Methods like Density Functional Theory (DFT) can be used to model this compound and its potential derivatives. researchgate.netresearchgate.net

By calculating properties such as molecular electrostatic potential, frontier molecular orbital (HOMO/LUMO) energies, and bond dissociation energies, researchers can gain insight into the molecule's electronic structure and predict its behavior in chemical reactions. researchgate.netresearchgate.net This computational foresight allows for the in silico design of new derivatives where the reactivity is precisely tuned. For example, one could computationally screen a library of derivatives with different substituents to identify candidates with enhanced or suppressed reactivity at the C-Br bond, or with altered ring strain, before committing to their synthesis in the lab.

Computational MethodInformation GainedApplication in Derivative Design
Density Functional Theory (DFT) Optimized molecular geometry, electronic properties (HOMO/LUMO), vibrational frequencies. researchgate.netPredict reactivity, stability, and spectroscopic signatures of new derivatives.
Molecular Electrostatic Potential (MEP) Maps electron-rich and electron-poor regions of a molecule. researchgate.netIdentify sites susceptible to nucleophilic or electrophilic attack.
Transition State Calculation Determines the energy barrier and structure of the transition state for a reaction.Elucidate reaction mechanisms and predict reaction rates for designed derivatives.

Expansion of Non-Prohibited Applications in Emerging Chemical Technologies

Fluorinated organic compounds are critical in many areas, but concerns over the environmental persistence of certain classes, such as per- and polyfluoroalkyl substances (PFAS), necessitate a focus on sustainable and non-problematic applications. nih.gov The term "forever chemicals" has been applied to highly stable PFAS used in products from which they can be released into the environment. nih.gov

Future research on this compound should prioritize its use as a reactive intermediate or building block, where it is transformed into more complex, functional molecules. Its incorporation into pharmaceuticals, agrochemicals, or advanced materials like liquid crystals and polymers are promising areas. researchgate.net The fluorinated cyclobutane motif is known to improve properties like metabolic stability and binding affinity in drug candidates. researchgate.net The key is to develop applications where the final product is non-persistent and the synthesis is efficient, minimizing waste and avoiding the creation of new environmental contaminants. The search for greener alternatives to existing fluorinated products is a major driver of chemical innovation. nih.gov

Q & A

Q. What isotopic labeling strategies trace reaction pathways in this compound?

  • Methodological Answer : Synthesize ¹³C-labeled analogs at the cyclobutane ring carbons to track bond cleavage via ¹³C NMR. Deuterium labeling at the bromine-adjacent position (C3) monitors hydrogen/deuterium exchange in elimination reactions. Surface-enhanced Raman spectroscopy (SERS) on gold nanoparticles detects isotopic shifts in C-Br vibrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.